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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenolate

Cat. No.: B1183072

Executive Summary

4-Methyl-3-nitrophenol (CAS 2042-14-0), also known as 3-nitro-p-cresol, is a critical building
block in the synthesis of pharmaceutical intermediates (specifically kinase inhibitors and anti-
infectives), agrochemicals (organophosphorus pesticides), and high-performance dyes.[1][2][3]
[4][5] Its reactivity is dominated by the electron-withdrawing nitro group (

) ortho to the methyl group and meta to the hydroxyl group, creating a unique electronic
environment that facilitates regioselective nucleophilic substitutions and reductions.

This guide provides validated experimental protocols for the two most common transformations
of 4-Methyl-3-nitrophenol: Nitro-Group Reduction (to 3-amino-4-methylphenol) and O-Alkylation
(etherification). It includes safety mandates, reaction setups, and analytical characterization
methods.

Chemical Profile & Safety
Physicochemical Properties
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Property Data Relevance
Formula MW: 153.14 g/mol
_ Visual purity indicator

Appearance Yellow crystalline powder T o

(darkening indicates oxidation)

] ] Low MP requires careful drying

Melting Point 78-81 °C o

(avoid high vac >50°C)

More acidic than p-cresol (pKa
pKa ~8.66 ~10.[2]3) due to

Soluble in EtOAc. MeOH Use organic solvents for

Solubility DMF; Slightly soluble in reaction; aqueous workup

feasible

Safety & Handling (Critical)

e Nitro Group Hazards: While stable, nitro-aromatics can be energetic. Avoid heating crude
residues above 100°C without DSC testing.

o Toxicity: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume
hood.

e Incompatibility: Incompatible with strong bases and reducing agents (unless controlled).

Experimental Protocol A: Catalytic Reduction to 3-
Amino-4-methylphenol

Objective: Selective reduction of the nitro group to an amine without affecting the aromatic ring.
[6] This is the primary pathway for generating aniline-based pharmaceutical intermediates.

Reaction Mechanism & Logic
We utilize Catalytic Hydrogenation (

/Pd-C) over chemical reduction (Fe/HCI) for pharmaceutical applications to minimize metal
waste and simplify purification.
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e Catalyst: 10% Palladium on Carbon (Pd/C). High surface area ensures rapid turnover.
¢ Solvent: Methanol (MeOH). High solubility of substrate and product; easy removal.
e Control: Monitoring

uptake is critical to prevent over-reduction (though rare with phenols).

Step-by-Step Procedure

Reagents:

e 4-Methyl-3-nitrophenol (10.0 g, 65.3 mmol)
e 10% Pd/C (0.5 g, 5 wt% loading)

e Methanol (100 mL, HPLC Grade)

e Hydrogen gas (balloon or low-pressure line)
Workflow:

e Dissolution: In a 250 mL three-neck round-bottom flask (RBF), dissolve 10.0 g of 4-Methyl-3-
nitrophenol in 100 mL Methanol.

 Inerting: Sparge the solution with Nitrogen (

) for 10 minutes to remove dissolved oxygen (prevents catalyst ignition).

o Catalyst Addition:Carefully add 0.5 g Pd/C. WARNING: Pd/C can ignite methanol vapor in
air. Add under

flow or as a water-wet slurry.

e Hydrogenation:
o Evacuate the flask and backfill with Hydrogen (

) three times.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1183072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Attach a hydrogen balloon (1 atm) or set pressure reactor to 30 psi.

o Stir vigorously at Room Temperature (20-25°C) for 4—6 hours.

e Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The yellow starting
material spot (

) should disappear, replaced by a polar, UV-active amine spot (
).

o Workup:
o Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL MeOH.
o Note: Keep the catalyst wet during disposal to prevent pyrophoric ignition.
o Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a brown solid.

 Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Visual Workflow (Graphviz)

Dissolve in MeOH o | Add10% Pdic drogenatio Check TLC er (Celite Concentrate
(Sparge N2) | (Inert Atmosphere) a 4-6 Remove Pd (Rotavap)

Click to download full resolution via product page

Figure 1: Workflow for the catalytic hydrogenation of 4-Methyl-3-nitrophenol.

Experimental Protocol B: O-Alkylation (Ether
Synthesis)

Objective: Functionalization of the phenolic hydroxyl group to create ether derivatives (e.qg., for
agrochemical active ingredients).

Reaction Mechanism
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This is a standard Williamson Ether Synthesis. The presence of the nitro group increases the
acidity of the phenol, making deprotonation by weak bases (like

) efficient.
e Base: Potassium Carbonate (
).[7] Anhydrous.

e Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for faster kinetics due to
better solubility of the phenolate anion.

o Electrophile: Alkyl Halide (e.g., Methyl lodide or Benzyl Bromide).

Step-by-Step Procedure

Reagents:

4-Methyl-3-nitrophenol (1.53 g, 10 mmol)

Potassium Carbonate (2.07 g, 15 mmol, 1.5 eq)

Methyl lodide (Mel) (1.70 g, 12 mmol, 1.2 eq)

DMF (15 mL, Dry)

Workflow:

Deprotonation: In a 50 mL flask, combine 4-Methyl-3-nitrophenol and

in DMF. Stir at Room Temperature for 30 minutes. The solution will turn bright yellow/orange,
indicating the formation of the nitrophenolate anion.

o Addition: Add Methyl lodide dropwise via syringe. (Caution: Mel is toxic and volatile).

e Reaction: Stir at Room Temperature for 3—12 hours. If using less reactive halides (e.g., alkyl
bromides), heat to 60°C.

e Quench: Pour the reaction mixture into 100 mL ice-water. The product usually precipitates.[7]
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o Extraction: If oil forms, extract with Ethyl Acetate (

mL). Wash organics with water (
) and brine (
) to remove DMF.

e Drying: Dry over

, filter, and concentrate.

Analytical Characterization (HPLC)

To validate purity and conversion, use the following HPLC method. The nitro group provides a
strong UV chromophore.

Parameter Condition

C18 Reverse Phase (e.g., Agilent ZORBAX

Column )

Eclipse Plus, 4.6 x 100 mm, 3.5 pym)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min

) UV @ 254 nm (aromatic) and 280 nm

Detection )

(phenol/nitro)

3-Amino-4-methylphenol: ~2.5 min (Polar) 4-
Retention Times Methyl-3-nitrophenol: ~5.8 min O-Alkylated

Product: ~7.5 min (Non-polar)

Pathway Visualization

The following diagram illustrates the chemical connectivity and potential downstream
applications.
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Figure 2: Synthesis and reaction pathways for 4-Methyl-3-nitrophenol.

References

MDPI (2025).Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe508-Based
Catalysts. Available at: [Link]

Google Patents (CN1566074A).4-methyl-3-nitrophenols and preparation method thereof.

PubChem.3-Methyl-4-nitrophenol Compound Summary. Available at: [Link]

Organic Syntheses.m-Nitrophenol (General Nitrophenol Synthesis Protocol). Available at:
[Link]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1183072?utm_src=pdf-body-img
https://www.mdpi.com/
https://pubchem.ncbi.nlm.nih.gov/
http://www.orgsyn.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1183072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1183072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

